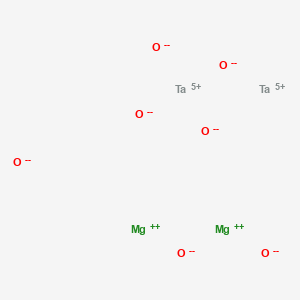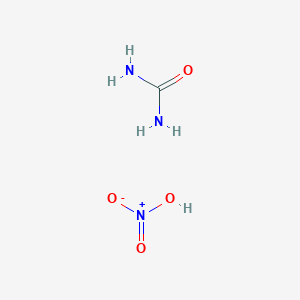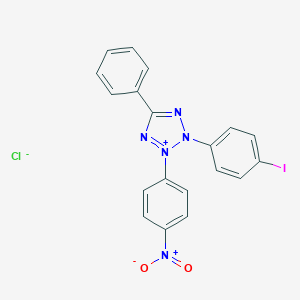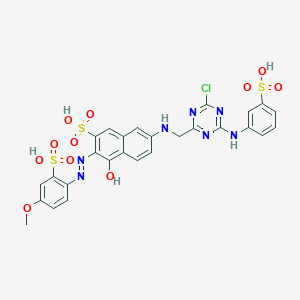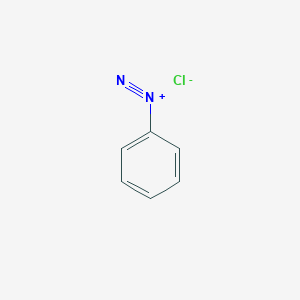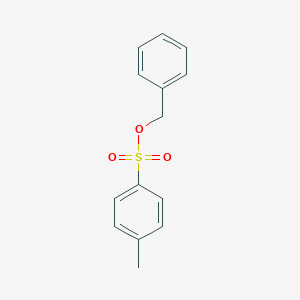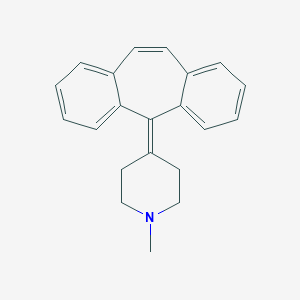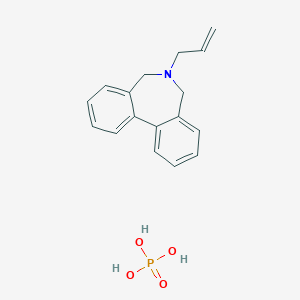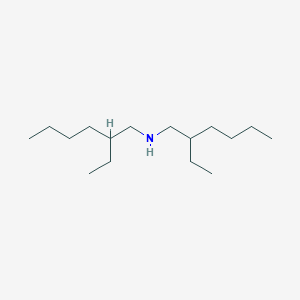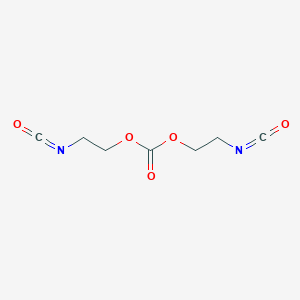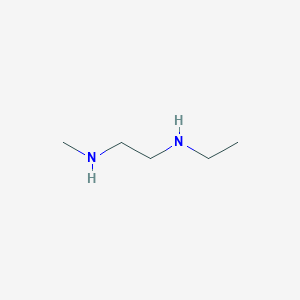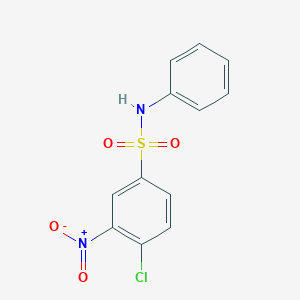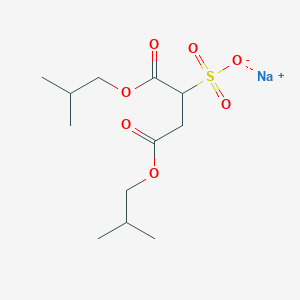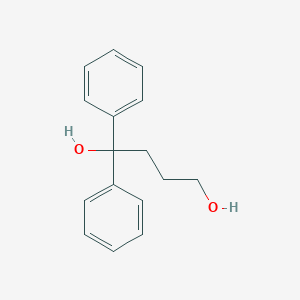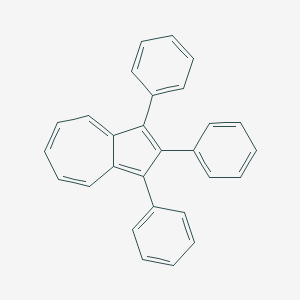
1,2,3-Triphenylazulene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,3-Triphenylazulene (TPA) is a highly conjugated organic compound that has attracted significant attention due to its unique electronic and optical properties. TPA is a planar molecule with a central azulene ring and three phenyl groups attached to it. The molecule has a deep blue color and exhibits strong absorption in the visible region of the electromagnetic spectrum. TPA is used in a variety of applications, including organic electronics, optoelectronics, and sensing. In
科学的研究の応用
1,2,3-Triphenylazulene has been extensively studied for its scientific research applications. 1,2,3-Triphenylazulene is used as a fluorescent probe for the detection of metal ions, such as copper, nickel, and zinc. 1,2,3-Triphenylazulene is also used as a photosensitizer in photodynamic therapy for cancer treatment. In addition, 1,2,3-Triphenylazulene is used in organic electronics, such as organic light-emitting diodes (OLEDs), organic solar cells, and organic field-effect transistors (OFETs). 1,2,3-Triphenylazulene is also used as a sensitizer in dye-sensitized solar cells (DSSCs).
作用機序
The mechanism of action of 1,2,3-Triphenylazulene is not fully understood. However, it is believed that 1,2,3-Triphenylazulene acts as a photosensitizer by absorbing light and transferring the energy to other molecules, such as oxygen, to produce reactive oxygen species (ROS). ROS can cause damage to cancer cells, leading to cell death. In organic electronics, 1,2,3-Triphenylazulene acts as a hole-transporting material, facilitating the movement of positive charges through the device.
生化学的および生理学的効果
1,2,3-Triphenylazulene has been shown to have low toxicity and is not mutagenic or carcinogenic. However, 1,2,3-Triphenylazulene has been shown to induce oxidative stress in cells, leading to apoptosis or necrosis. 1,2,3-Triphenylazulene has also been shown to have anti-inflammatory and analgesic effects in animal models.
実験室実験の利点と制限
One of the main advantages of 1,2,3-Triphenylazulene is its strong absorption in the visible region of the electromagnetic spectrum, making it an excellent photosensitizer and fluorescent probe. 1,2,3-Triphenylazulene is also cost-effective and easy to synthesize. However, 1,2,3-Triphenylazulene has low solubility in many solvents, making it difficult to work with in some experiments. In addition, 1,2,3-Triphenylazulene has a tendency to aggregate, which can affect its optical properties.
将来の方向性
There are many future directions for 1,2,3-Triphenylazulene research. One area of interest is the development of 1,2,3-Triphenylazulene-based materials for organic electronics and optoelectronics. 1,2,3-Triphenylazulene-based materials have the potential to improve the efficiency and stability of devices such as OLEDs and OFETs. Another area of interest is the development of 1,2,3-Triphenylazulene-based sensors for the detection of metal ions and other analytes. 1,2,3-Triphenylazulene-based sensors have the potential to be highly sensitive and selective, making them useful for environmental monitoring and medical diagnostics. Finally, 1,2,3-Triphenylazulene-based materials have the potential to be used in photodynamic therapy for cancer treatment. Further research is needed to optimize the properties of 1,2,3-Triphenylazulene-based materials for these applications.
Conclusion
In conclusion, 1,2,3-Triphenylazulene is a highly conjugated organic compound with unique electronic and optical properties. 1,2,3-Triphenylazulene has many scientific research applications, including organic electronics, optoelectronics, and sensing. 1,2,3-Triphenylazulene is easy to synthesize and has low toxicity, making it a promising material for future research. Further research is needed to optimize the properties of 1,2,3-Triphenylazulene-based materials for various applications.
合成法
The synthesis of 1,2,3-Triphenylazulene can be achieved through various methods, including the reaction of 1,2,3,4-tetraphenylbutadiene with zinc and acetic acid, the reaction of 1,2-diphenylacetylene with benzene in the presence of aluminum chloride, or the reaction of 1,2-diphenylacetylene with palladium on carbon in the presence of hydrogen gas. The most common method for 1,2,3-Triphenylazulene synthesis is the reaction of 1,2-diphenylacetylene with benzene in the presence of aluminum chloride. This method is efficient, cost-effective, and produces high yields of 1,2,3-Triphenylazulene.
特性
CAS番号 |
1055-26-1 |
|---|---|
製品名 |
1,2,3-Triphenylazulene |
分子式 |
C28H20 |
分子量 |
356.5 g/mol |
IUPAC名 |
1,2,3-triphenylazulene |
InChI |
InChI=1S/C28H20/c1-5-13-21(14-6-1)26-24-19-11-4-12-20-25(24)27(22-15-7-2-8-16-22)28(26)23-17-9-3-10-18-23/h1-20H |
InChIキー |
BBAHZGDEGNYDBK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC=C3C(=C2C4=CC=CC=C4)C5=CC=CC=C5 |
正規SMILES |
C1=CC=C(C=C1)C2=C3C=CC=CC=C3C(=C2C4=CC=CC=C4)C5=CC=CC=C5 |
その他のCAS番号 |
1055-26-1 |
同義語 |
1,2,3-Triphenylazulene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



